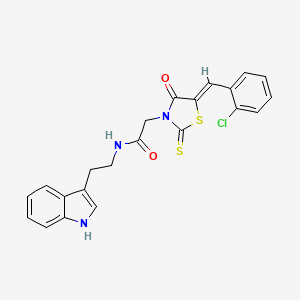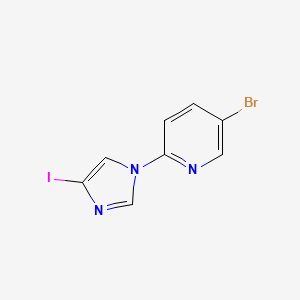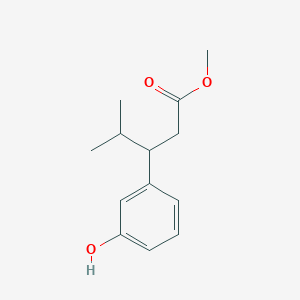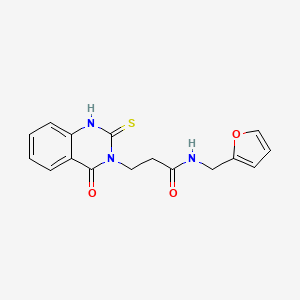![molecular formula C22H21FN2O4S B2658288 3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide CAS No. 1207029-57-9](/img/structure/B2658288.png)
3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as Compound X and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学的研究の応用
Pharmacokinetics and Metabolism
Research has explored the pharmacokinetics and metabolism of S-1, a compound in the same family as 3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide. Studies in rats have shown S-1 to have low clearance, moderate distribution, and extensive metabolism, indicating its potential for favorable pharmacokinetic profiles in therapeutic applications (Wu et al., 2006).
Anticonvulsant Activity
The compound PNU-151774E, structurally related to 3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide, has been investigated for its antiepileptic properties. It displayed broad-spectrum activity against various seizure models, highlighting the potential for new therapeutic agents in epilepsy treatment (Maj et al., 1999).
Chemical Properties and Synthesis
Studies have examined the chemical behavior and synthesis of related compounds, such as the reaction of phenol with hexafluoroacetone, suggesting potential applications in the synthesis of organic fluoro-containing polymers. Such research underscores the versatility of these compounds in developing materials with specific desirable properties (Li et al., 2015).
Inhibition of 5-Lipoxygenase
N-(5-Substituted) thiophene-2-alkylsulfonamides, a class including compounds similar to 3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide, have been identified as potent inhibitors of 5-lipoxygenase. This activity suggests their potential use in treating conditions associated with inflammation and immune response (Beers et al., 1997).
特性
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[3-(methanesulfonamido)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-30(27,28)25-19-6-3-5-18(15-19)24-22(26)13-8-16-4-2-7-21(14-16)29-20-11-9-17(23)10-12-20/h2-7,9-12,14-15,25H,8,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFDLZPTCKKOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2658207.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2658208.png)

![ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate](/img/structure/B2658213.png)



![3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2658218.png)

![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
![N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine](/img/structure/B2658224.png)
![N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2658225.png)
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)